molecular formula C15H16ClN5O2 B6417106 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 374094-77-6

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6417106
CAS RN: 374094-77-6
M. Wt: 333.77 g/mol
InChI Key: MMAFRAPPYLMLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H16ClN5O2 and its molecular weight is 333.77 g/mol. The purity is usually 95%.
The exact mass of the compound 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 333.0992525 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Applications

The compound, under the name “7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione”, is related to the synthesis of ketamine , an anesthetic and analgesic drug used in both human and veterinary medicine . It has also been used as an antidepressant and in treating alcohol addiction and reflex sympathetic dystrophy .

Drug Synthesis

The compound plays a significant role in the synthesis of drugs . A new and efficient protocol has been developed for the synthesis of ketamine, using a hydroxy ketone intermediate . This synthesis process involves several steps and the compound serves as a crucial intermediate in the process .

Operations Research

The compound “Oprea1_587271” and “Oprea1_599683” appear to be related to operations research . Operations research is a problem-solving and decision-making technique that provides a quantitative basis for decisions concerning operations under its control .

Ecosystem Research Applications

The term “Oprea1_587271” is also associated with the Operational Potential of Ecosystem Research Applications (OPERAS) project . This project aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .

Medical Device Standards

“F3259-0361” is associated with the ASTM F3259-17 Standard Guide for Micro-computed Tomography of Tissue Engineered Scaffolds . This guide is a resource for conducting micro-computed tomography (microCT) imaging and analysis of porous scaffolds for tissue engineering applications .

Environmental Change Research

“UPCMLD0ENAT5788637:001” is related to research on institutional dimensions of global environmental change . This research focuses on how institutions matter in efforts to tackle environmental problems such as the loss of biological diversity, degradation of forests, and climate change .

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2/c1-17-14-18-12-11(13(22)20(3)15(23)19(12)2)21(14)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAFRAPPYLMLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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